{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine
Overview
Description
{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine is a heterocyclic compound containing an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine typically involves the formation of the oxadiazole ring followed by the introduction of the ethoxyethyl and methylamine groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the use of potassium carbonate (K₂CO₃) as a base can facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and dipole interactions with biological receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry.
1,3,4-Oxadiazole: Shares the oxadiazole ring structure and is used in similar contexts.
1,3,4-Thiadiazole: Contains sulfur in place of oxygen and exhibits different chemical properties.
Uniqueness
{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine is unique due to the presence of the ethoxyethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-4-12-6(2)8-10-7(5-9-3)13-11-8/h6,9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAQCKUMXUNYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NOC(=N1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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